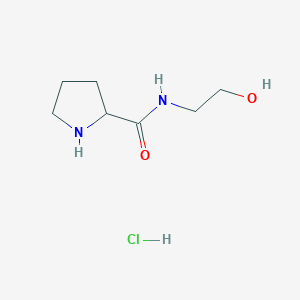
(Z)-1-acétyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)méthylène)pipérazine-2,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps . The mixture of glycine anhydride and acetic anhydride is stirred at reflux temperature for 7 hours to yield 1,4-diacetylpiperazine-2,5-dione . This compound is then mixed with Cs2CO3, aldehyde, and DMF and stirred at room temperature under N2 atmosphere for 24 hours . After the reaction is completed, the mixture is poured into crashed ice and the solid is filtered to give the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine-2,5-dione core with an acetyl group at the 1-position and a (5-(tert-butyl)-1H-imidazol-4-yl)methylene group at the 3-position.Chemical Reactions Analysis
The key step in the synthesis of this compound involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is facilitated by the use of Cs2CO3 and DMF .Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
Les dérivés de la pipérazine jouent un rôle essentiel dans la synthèse de divers médicaments pharmaceutiques en raison de leur activité biologique . Ce composé pourrait être exploré pour son potentiel en tant que précurseur dans la synthèse de médicaments qui ciblent des récepteurs ou des enzymes spécifiques dans l’organisme.
Catalyse dans les réactions organiques
Les groupes tert-butyle et imidazole dans la structure du composé suggèrent qu’il pourrait agir comme un catalyseur en synthèse organique. Son application dans la catalyse de réactions telles que les additions aza-Michael ou les réactions de cyclisation pourrait être précieuse pour créer des molécules organiques complexes .
Développement d’agents antiviraux
Compte tenu de la complexité structurale et de la présence d’un cycle imidazole, ce composé pourrait être étudié pour ses propriétés antivirales. Des modifications de la partie imine ont montré qu’elles affectent les activités antivirales, ce qui indique que ce composé pourrait servir de structure principale pour le développement de nouveaux médicaments antiviraux .
Chimie analytique
En raison de sa structure chimique unique, ce composé pourrait être utilisé comme un étalon ou un réactif dans des techniques de chimie analytique, telles que la chromatographie ou la spectrométrie, pour identifier ou quantifier d’autres substances .
Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is noted that similar diketopiperazine derivatives have been studied as tubulin polymerization inhibitors . This suggests that “(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione” may also interact with tubulin in a similar manner.
Propriétés
IUPAC Name |
(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(19)18-6-11(20)17-10(13(18)21)5-9-12(14(2,3)4)16-7-15-9/h5,7H,6H2,1-4H3,(H,15,16)(H,17,20)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLCUCEUQCHLL-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=C(NC=N2)C(C)(C)C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125525 | |
| Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714273-84-4 | |
| Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714273-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)


